molecular formula C17H24N2O4S B2703559 1-(3-((3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone CAS No. 2034359-58-3

1-(3-((3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone

Cat. No. B2703559
CAS RN: 2034359-58-3
M. Wt: 352.45
InChI Key: KYLSZNZMGILINH-UHFFFAOYSA-N
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Description

1-(3-((3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. This compound is also known as AZD9291 or osimertinib, and it is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor that has been designed to target tumors with EGFR T790M mutations.

Scientific Research Applications

Synthesis Techniques and Chemical Modifications

  • Substituted Azetidinones Derivatives : Research has demonstrated the synthesis of substituted azetidinones derived from dimer of Apremilast, highlighting the biological and pharmacological potential of these compounds. The study detailed the chemical synthesis processes, including condensation and dehydrative annulation, to yield compounds with potential medicinal value (Jagannadham et al., 2019).
  • Monobactam Analogues : A chemicoenzymatic approach was used for synthesizing monobactam analogues with a methoxyethyl group, showing strong activity against gram-negative bacteria. This synthesis process involves creating key intermediates and evaluating their stability and antibacterial activity (Yamashita Haruo et al., 1988).

Biological and Pharmacological Applications

  • Antibacterial Activity of Azetidinone Derivatives : Studies on 3-acylamino-3-methoxy-2-azetidinone-1-sulfonic acid derivatives synthesized from penicillins revealed their higher antibacterial activity against β-lactamase-producing strains of Escherichia coli (Matsuo et al., 1983).
  • Cytotoxic 4-Sulfonyl Azetidinones : Research into the synthesis of 4-sulfonylazetidinones-2 and their derivatives showed their anticancer effects across a range of cancer cell cultures, indicating the potential therapeutic applications of these compounds in oncology (Veinberg et al., 2004).

properties

IUPAC Name

1-[3-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-13(20)14-4-3-5-17(10-14)24(21,22)19-11-15(12-19)18-8-6-16(23-2)7-9-18/h3-5,10,15-16H,6-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLSZNZMGILINH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC(C2)N3CCC(CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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